Tetrahydrothiopyran-4-carbaldehyde

Overview

Description

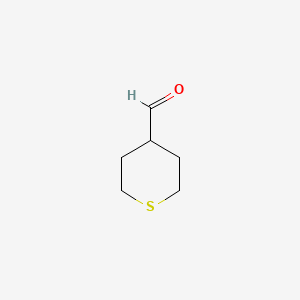

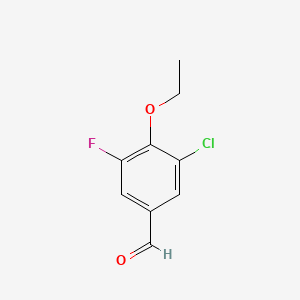

Tetrahydrothiopyran-4-carbaldehyde is a heterocyclic compound with the empirical formula C6H10OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

Tetrahydrothiopyrans have been synthesized efficiently from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .

Molecular Structure Analysis

The molecular weight of Tetrahydrothiopyran-4-carbaldehyde is 130.21 . The SMILES string representation of its structure is O=CC1CCSCC1 .

Physical And Chemical Properties Analysis

Tetrahydrothiopyran-4-carbaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 217.0±33.0 °C at 760 mmHg, and a flash point of 97.2±11.1 °C . It has one freely rotating bond .

Scientific Research Applications

Synthesis of Stable Free Nitroxyl Radicals

THPCA is utilized in the synthesis of stable free nitroxyl radicals . These radicals are important in polymer chemistry for controlling the polymerization process and in biochemistry as spin labels for studying biological systems.

Production of Photosensitive Semiconductors

Researchers employ THPCA in the development of photosensitive semiconductors . These materials are crucial for photovoltaic devices and sensors due to their ability to convert light into electrical signals.

Creation of Electrochromic Materials

THPCA serves as a precursor in creating electrochromic materials . These materials change color or opacity when an electric charge is applied and are used in smart windows and displays.

Development of Synthetic Juvenile Hormones and Pheromones

The compound is instrumental in formulating synthetic juvenile hormones and pheromones . These are applied in agriculture to control pest populations by disrupting their growth and communication.

Precursors to Natural Product Analogs

THPCA derivatives act as polypropionate fragments, which are precursors to natural product analogs . This application is significant in drug discovery, where such analogs can lead to new therapeutic agents.

Antitumor and Antibacterial Agents

Some derivatives of THPCA have shown potential as antitumor and antibacterial agents . This is due to their ability to interfere with the growth and proliferation of cancer cells and bacteria.

Antiparasitic and Antifungal Applications

THPCA derivatives are also explored for their antiparasitic and antifungal activities . These properties are beneficial in developing treatments for parasitic infections and fungal diseases.

Inhibitors of Phosphodiesterase and β-Secretase BACE1

Lastly, THPCA is being studied for its inhibitory effects on enzymes like phosphodiesterase and β-secretase BACE1 . Inhibitors of these enzymes have implications in treating diseases such as depression and Alzheimer’s disease.

Safety and Hazards

Future Directions

properties

IUPAC Name |

thiane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIZZLLLLJVFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602926 | |

| Record name | Thiane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrothiopyran-4-carbaldehyde | |

CAS RN |

50675-19-9 | |

| Record name | Thiane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)